Ethyl malonyl chloride

Description

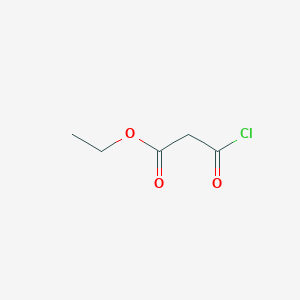

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

ethyl 3-chloro-3-oxopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7ClO3/c1-2-9-5(8)3-4(6)7/h2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWFADUNOPOSMIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80189786 | |

| Record name | Ethyl 3-chloro-3-oxopropionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80189786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36239-09-5 | |

| Record name | Ethyl 3-chloro-3-oxopropanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36239-09-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 3-chloro-3-oxopropionate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036239095 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 3-chloro-3-oxopropionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80189786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 3-chloro-3-oxopropionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.107 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL 3-CHLORO-3-OXOPROPIONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6TYB4UU3RU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for Ethyl Malonyl Chloride

Green Chemistry Approaches in Ethyl Malonyl Chloride Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of this compound has been a subject of such optimization, focusing on solvent reduction, catalyst efficiency, and waste minimization.

A significant green advancement in the synthesis of this compound is the adoption of solvent-free reaction systems. ijret.org Traditionally, the synthesis involves the chlorination of monoethyl malonic acid using a chlorinating agent like thionyl chloride in a solvent such as methylene (B1212753) chloride. ijret.orggoogle.com However, studies have demonstrated that conducting this reaction without a solvent leads to a substantial increase in conversion rates. ijret.org

In a comparative study, the conversion of ethyl malonic acid to this compound in a solvent-based process was 84.39%, whereas the solvent-free process achieved a conversion of 98.23%. ijret.org This enhancement is attributed to the increased concentration of reactants, which boosts reaction kinetics. Environmentally, this approach is highly beneficial as it eliminates the use of hazardous volatile organic compounds (VOCs) like methylene chloride, reducing operational costs and environmental impact. ijret.org The shorter reaction times and reduced heating requirements in solvent-free systems also contribute to lower energy consumption.

Table 1: Comparison of Solvent vs. Solvent-Free Synthesis of this compound Data sourced from studies on the chlorination of ethyl malonic acid.

| Parameter | Solvent-Based Process (Methylene Chloride) | Solvent-Free Process |

| Conversion Rate | 84.39% ijret.org | 98.23% ijret.org |

| Reaction Time | 1–2 hours | 1 hour |

| Byproduct Formation | Minimal | Negligible |

| Energy Consumption | Moderate | Low |

| Environmental Impact | Use of hazardous VOC | Elimination of hazardous solvent |

The choice of chlorinating agent and catalyst is crucial for the efficiency and selectivity of this compound synthesis and its subsequent reactions. Thionyl chloride (SOCl₂) is a commonly used and effective chlorinating agent for converting monoethyl malonic acid into this compound. ijret.orggoogle.com Other agents, such as oxalyl chloride, are also applicable. bloomtechz.com

Catalytic systems are particularly important in reactions involving this compound, where selectivity is paramount. For instance, the reaction of this compound with imines can be directed to form different products based on the catalyst used. Weakly nucleophilic bases like 2-chloropyridine (B119429) promote [2+2] cycloaddition to yield ethyl trans-β-lactam-3-carboxylates. researchgate.netnih.gov In contrast, strongly nucleophilic bases such as N-methylimidazole catalyze a formal [2+2+2] cycloaddition, resulting in 2,3-dihydro-1,3-oxazin-4-one (B11721308) derivatives. researchgate.netnih.gov This base-switched annuloselectivity demonstrates how catalytic system optimization allows for precise control over the reaction outcome. researchgate.netresearchgate.net Additionally, catalysts like magnesium chloride (MgCl₂) have been used in multicomponent reactions involving this compound to synthesize benzodiazepines. mdpi.com

Atom economy is a core principle of green chemistry that measures the efficiency of a reaction by how many atoms from the reactants are incorporated into the final product. rsc.org The synthesis of this compound is typically a three-step process: selective saponification of a dialkyl malonate, hydrolysis to the monoalkyl malonic acid, and finally, chlorination. ijret.org

Mechanistic Investigations of this compound Formation

Understanding the reaction mechanism, kinetics, and the influence of various parameters is fundamental to optimizing the synthesis of this compound for higher yields and purity.

Kinetic analysis of the chlorination of monoethyl malonic acid to form this compound has revealed important details about the reaction pathway. Studies using integrated rate law analysis have shown that the reaction follows first-order kinetics with respect to the concentration of the chlorinating agent, thionyl chloride. ijret.org

The rate equation is expressed as: ln([A]₀ / [A]) = kt

Where:

[A]₀ is the initial concentration of thionyl chloride. ijret.org

[A] is the concentration of thionyl chloride at time t. ijret.org

k is the rate constant.

Kinetic data confirms that the rate constants (k) are higher under solvent-free conditions, which corroborates the observed increase in conversion efficiency and shorter reaction times.

The conditions under which the synthesis is performed have a direct and significant impact on the final yield and purity of the this compound.

Yield: As established, the absence of a solvent is a key condition for maximizing yield. The dilution factor provided by a solvent like methylene chloride can hamper the extent of conversion, whereas solvent-free conditions increase reactant concentration and drive the reaction to higher completion, with yields reaching up to 98.23%. ijret.org

Purity: Achieving high purity can be challenging as this compound is known to be thermally unstable. google.com This instability complicates purification methods like distillation under vacuum, which must be performed with great care to prevent decomposition. google.com Consequently, the purity of the final product obtained through traditional methods is often not higher than 95%. google.com Anhydrous conditions are also critical during synthesis to prevent the hydrolysis of the highly reactive acid chloride back to ethyl malonic acid.

Novel Synthetic Routes and Process Intensification

Novel synthetic strategies for this compound are increasingly focused on process intensification through continuous manufacturing. Unlike batch production, continuous flow processes offer superior control over reaction parameters, leading to higher consistency and purity in the final product. This shift is particularly relevant for thermally sensitive molecules like this compound, which can decompose under the prolonged heating often required in batch reactors. acs.org The adoption of technologies like continuous flow and microreactors represents a significant step towards safer, more scalable, and cost-effective production.

Continuous flow chemistry has emerged as a powerful tool for synthesizing traditionally unstable intermediates like acyl chlorides. researchgate.netnih.gov In a typical flow setup, reagents are continuously pumped through a network of tubing and mixed at a specific point before entering a temperature-controlled reactor coil. The precise control over residence time, temperature, and stoichiometry minimizes the formation of byproducts and allows for the safe handling of hazardous reagents and intermediates.

While specific literature on the continuous flow synthesis of this compound is not abundant, the principles can be extrapolated from the successful synthesis of other acyl chlorides. The standard laboratory preparation of this compound involves the reaction of monoethyl malonate with a chlorinating agent such as oxalyl chloride or thionyl chloride, often with a catalytic amount of dimethylformamide (DMF). vu.nl This reaction is highly adaptable to a flow process.

A hypothetical continuous flow setup would involve two separate streams: one containing monoethyl malonate dissolved in an anhydrous solvent, and the other containing the chlorinating agent (e.g., oxalyl chloride). These streams would be introduced via syringe pumps into a T-mixer to ensure rapid and efficient mixing before the combined stream enters a heated reactor coil. The residence time within the coil would be precisely controlled by adjusting the flow rate and the length of the coil. The product stream exiting the reactor could then be collected or directed into a subsequent reaction step (a "telescoped" synthesis) without the need for intermediate isolation and purification. This on-demand generation is particularly advantageous for unstable compounds, as it minimizes decomposition. researchgate.netnih.gov

Research on other carboxylic acids has demonstrated the feasibility and benefits of this approach. For instance, a continuous-flow methodology for producing the highly unstable acryloyl chloride from acrylic acid and oxalyl chloride achieved near-full conversion within minutes at room temperature. researchgate.netnih.gov Similarly, the synthesis of various acyl chlorides has been achieved using phosgene (B1210022) generated in-situ from chloroform (B151607) in a flow system, highlighting the technology's capacity for handling highly toxic reagents safely. acs.orgacs.org

Table 1: Examples of Acyl Chloride Synthesis in Continuous Flow

This table presents findings from continuous flow syntheses of various acyl chlorides, illustrating typical conditions and outcomes that could be targeted for this compound production.

| Carboxylic Acid/Precursor | Chlorinating Agent | Catalyst | Residence Time | Temperature | Conversion/Yield | Reference |

| Acrylic Acid | Oxalyl chloride | DMF | 1 - 3 min | Room Temp. | Nearly full conversion | researchgate.netnih.gov |

| Various Carboxylic Acids | Phosgene (from Chloroform) | - | Not specified | 90 °C (for phosgene generation) | Not specified | acs.orgacs.org |

| 2,4-Dichloro-5-fluorobenzoic acid | Bis(trichloromethyl)carbonate (BTC) | - | Not specified | Not specified | High efficiency | researchgate.net |

Microreactor technology represents a significant advancement in process intensification, utilizing devices with internal channel dimensions in the sub-millimeter range (typically 10-300 micrometers). numberanalytics.com These miniaturized systems offer exceptionally high surface-area-to-volume ratios, leading to vastly improved heat and mass transfer compared to conventional batch reactors. numberanalytics.comchimia.ch This allows for precise temperature control, minimizing thermal gradients and preventing the formation of hot spots that can lead to product decomposition and byproduct formation—a critical advantage for the synthesis of thermally labile compounds. mdpi.com

The application of microreactors is ideal for the production of fine chemicals and pharmaceuticals where purity and safety are paramount. krishisanskriti.orgresearchgate.net For the synthesis of this compound, a microreactor setup would offer enhanced safety and efficiency. The reaction between monoethyl malonate and a chlorinating agent like thionyl chloride or oxalyl chloride is exothermic. In a microreactor, this heat is rapidly dissipated, preventing thermal runaway and decomposition of the desired product. mdpi.com

A scalable production process can be envisioned using a microreactor system. Reactant solutions would be pumped through microchannels, mixing rapidly at a junction before flowing through the reaction channel. The precise control over flow rates allows for exact stoichiometric ratios, while the defined channel geometry ensures a very narrow residence time distribution, meaning all reactant molecules experience nearly identical reaction conditions. numberanalytics.com This leads to higher selectivity and yield. nih.gov

Furthermore, scaling up production in a microreactor system is often achieved through "numbering-up" or "scaling-out," where multiple microreactors are operated in parallel. This approach avoids the complex and often unpredictable challenges of scaling up batch reactors, ensuring that the optimized reaction conditions developed on a lab scale are perfectly replicated at the production scale. chimia.chkrishisanskriti.org Studies on the synthesis of other unstable acid chlorides, such as acryloyl chloride, have demonstrated that microreactors can achieve nearly quantitative yields in minutes under solvent-free conditions, showcasing the technology's potential for green and efficient chemical production. nih.gov

Table 2: Key Advantages of Microreactor Technology for this compound Synthesis

This table summarizes the principal benefits of using microreactor technology for the production of a sensitive compound like this compound, based on established research in the field.

| Feature | Advantage | Scientific Rationale | Reference |

| Superior Heat Transfer | Prevents thermal runaway and product decomposition. | High surface-area-to-volume ratio allows for rapid dissipation of reaction heat. | numberanalytics.commdpi.com |

| Rapid Mixing | Increases reaction rate and selectivity. | Short diffusion distances in microchannels ensure fast and homogenous mixing of reactants. | chimia.ch |

| Precise Process Control | High reproducibility, yield, and purity. | Accurate control over temperature, residence time, and stoichiometry. | numberanalytics.com |

| Enhanced Safety | Safe handling of hazardous reagents and unstable products. | Small reaction volumes (hold-up) minimize the risk associated with potential incidents. | nih.gov |

| Seamless Scalability | Straightforward transition from lab to production scale. | "Numbering-up" (parallel processing) maintains optimal reaction conditions during scale-up. | chimia.chkrishisanskriti.org |

Reaction Chemistry and Synthetic Applications of Ethyl Malonyl Chloride

Ethyl Malonyl Chloride as a Versatile Acylating Agentbenchchem.comrsc.orgsigmaaldrich.com

This compound serves as an effective acylating agent for various nucleophiles, including propargyl alcohols, hydrazines, amines, and anilines. sigmaaldrich.comchemicalbook.comsigmaaldrich.comsigmaaldrich.com

This compound reacts with propargyl alcohols in a nucleophilic acyl substitution reaction. This reaction is a key step in the synthesis of various organic molecules. For instance, the amidation of propargylamines with this compound, followed by a base-catalyzed 5-exo-dig cyclization, yields 3-pyrrolin-2-ones. sigmaaldrich.comsigmaaldrich.com

The reaction of this compound with hydrazines is a valuable method for synthesizing heterocyclic compounds. sigmaaldrich.comsigmaaldrich.com Specifically, this acylation is employed in the preparation of pyrazolidine-3,5-diones. nih.govacs.orgsemanticscholar.org A novel two-step synthesis for methyl 1-aryl-3-hydroxy-1H-pyrazole-4-carboxylates involves the acylation of hydrazines with mthis compound, followed by cyclization. nih.gov While this specific example uses the methyl derivative, the reactivity is analogous for this compound.

This compound readily acylates primary and secondary amines, as well as anilines, to form the corresponding β-amino-β-oxo-propanoates (malonamides). sigmaaldrich.comsigmaaldrich.com This reaction is fundamental in the synthesis of various compounds. For example, ethyl malonanilate was historically synthesized through the reaction of aniline (B41778) with this compound. zenodo.org The acylation of amines is a critical step in producing intermediates for pharmaceuticals and agrochemicals.

Cycloaddition Reactions Involving this compound

This compound is a precursor to a ketene (B1206846) intermediate that participates in cycloaddition reactions, most notably in the synthesis of β-lactams.

The [2+2] cycloaddition reaction, often referred to as the Staudinger cycloaddition, between a ketene and an imine is a primary method for constructing the β-lactam ring system. researchgate.net this compound serves as a convenient precursor for the in situ generation of the necessary ketene.

A significant development in the use of this compound is the ability to control the reaction pathway with imines through the choice of base, a phenomenon known as base-switched annuloselectivity. rsc.orgrsc.org This control allows for the selective synthesis of either β-lactams or 1,3-oxazinan-4-ones. rsc.orgrsc.orggrafiati.com

In the presence of a weak nucleophilic base, such as 2-chloropyridine (B119429), the reaction between this compound and an imine proceeds via a [2+2] cycloaddition. rsc.orgrsc.orgresearchgate.net This pathway involves one molecule of the ketene (generated from this compound) and one molecule of the imine, yielding ethyl trans-β-lactam-3-carboxylates as the exclusive products in high yields (up to 93%). rsc.orgrsc.orgresearchgate.net

Conversely, when a strong nucleophilic base like N-methylimidazole is used, the reaction follows a formal [2+2+2] cycloaddition pathway. rsc.orgrsc.orgresearchgate.net This involves one molecule of the imine and two molecules of the ketene, resulting in the formation of 2,3-dihydro-1,3-oxazin-4-one (B11721308) derivatives as the sole products, with yields reaching up to 99%. rsc.orgrsc.orgresearchgate.net The nucleophilicity of the base dictates the annuloselectivity of the reaction. rsc.orgresearchgate.net

This base-switched selectivity provides an efficient and direct method for synthesizing these two important classes of heterocyclic compounds from readily available starting materials. rsc.org

[2+2] Cycloadditions for Beta-Lactam Synthesis

Stereoselective Synthesis of Ethyl trans-β-lactam-3-carboxylates

The synthesis of β-lactams, core structural motifs in many antibiotic agents, can be achieved through the [2+2] cycloaddition of a ketene and an imine, a process known as the Staudinger cycloaddition. this compound serves as a direct precursor for the in-situ generation of an acyl ketene, which then reacts with imines. A notable application is the direct synthesis of ethyl trans-β-lactam-3-carboxylates from the reaction of this compound with imines. nih.govresearchgate.net This reaction exhibits high stereoselectivity, exclusively yielding the trans diastereomer. nih.govresearchgate.netrsc.org

The key to achieving this specific [2+2] cycloaddition product lies in the choice of base. When a weak nucleophilic base, such as 2-chloropyridine, is used, the reaction pathway favors the formation of the β-lactam ring. nih.govrsc.org This method provides a convenient route to these valuable compounds, particularly for N-alkyl derivatives, under mild conditions and can achieve yields of up to 93%. nih.govresearchgate.netrsc.org The synthesis represents a significant advancement as it allows for the direct formation of ethyl trans-β-lactam-3-carboxylates from readily available starting materials. nih.govresearchgate.net While achieving stereoselectivity in Staudinger cycloadditions can be challenging, this method provides excellent control, favoring the trans configuration. The use of chiral auxiliaries on the imine component is a common strategy to induce diastereoselectivity in β-lactam synthesis. researchgate.netresearchgate.nettandfonline.com For instance, chiral amines like (R)-(+)-1-phenylethylamine have been successfully employed as auxiliaries to control the stereochemical outcome. rsc.org

Formal [2+2+2] Cycloadditions for Heterocycle Formation

This compound is a versatile reagent capable of participating in formal [2+2+2] cycloadditions, leading to the formation of six-membered heterocyclic systems. nih.govresearchgate.net This transformation occurs in the presence of a strong nucleophilic base and involves the reaction of one molecule of an imine with two molecules of the ketene generated from this compound. nih.govrsc.org This annulation strategy provides an efficient route to complex heterocyclic structures from simple, readily available precursors. researchgate.net

A prime example of the formal [2+2+2] cycloaddition is the synthesis of 2,3-dihydro-1,3-oxazin-4-one derivatives. nih.govresearchgate.net These heterocyclic compounds are prevalent subunits in some natural products. rsc.org When this compound is reacted with an imine in the presence of a strong nucleophilic base like N-methylimidazole, the reaction exclusively yields the 2,3-dihydro-1,3-oxazin-4-one product in yields as high as 99%. nih.govresearchgate.netrsc.org This method provides a direct and highly efficient synthesis for this class of heterocycles, which were often previously encountered as unexpected byproducts in other reactions. rsc.org Alternative, more targeted syntheses for these structures have been developed, such as the α-formylation of amides followed by cyclization with an aldehyde, but the use of this compound offers a distinct and efficient pathway. rsc.orgacs.org

The selectivity between a [2+2] cycloaddition to form β-lactams and a formal [2+2+2] cycloaddition to form 1,3-oxazin-4-ones, referred to as annuloselectivity, is controlled by the nucleophilicity of the organic base employed in the reaction. nih.govresearchgate.netrsc.org This base-switched annuloselectivity allows for the selective synthesis of either a four-membered or a six-membered ring from the same set of reactants. nih.govrsc.orgresearchgate.net

A weak nucleophilic base, such as 2-chloropyridine, facilitates the [2+2] cycloaddition pathway, leading to the exclusive formation of ethyl trans-β-lactam-3-carboxylates. nih.govrsc.org In contrast, a strong nucleophilic base, like N-methylimidazole, promotes the formal [2+2+2] cycloaddition, resulting in 2,3-dihydro-1,3-oxazin-4-one derivatives as the sole products. nih.govrsc.org Mechanistic studies reveal that the strength of the base dictates the reaction pathway, highlighting a key principle of kinetic versus thermodynamic control in cycloaddition reactions. nih.gov

| Base | Base Type | Primary Product | Reaction Type | Yield |

|---|---|---|---|---|

| 2-Chloropyridine | Weak Nucleophile | Ethyl trans-β-lactam-3-carboxylate | [2+2] Cycloaddition | Up to 93% |

| N-Methylimidazole | Strong Nucleophile | 2,3-Dihydro-1,3-oxazin-4-one | Formal [2+2+2] Cycloaddition | Up to 99% |

Applications in the Synthesis of Diverse Organic Structures

Synthesis of Methanofullerodendrimers

This compound is a key reagent in the field of materials science, specifically for the synthesis of methanofullerodendrimers. sigmaaldrich.comdv-expert.orgbloomtechz.comottokemi.com These are complex, three-dimensional molecules where dendritic wedges are attached to a C60 fullerene core via a cyclopropane (B1198618) ring. The synthesis is accomplished through the Bingel-Hirsch reaction, a popular method for the cyclopropanation of fullerenes. scispace.comchempedia.infomdpi.com

In this process, this compound is first reacted with a dendron (a wedge-like section of a dendrimer) that has a terminal alcohol group. scispace.com This reaction, typically carried out in the presence of a base like triethylamine, forms a dendritic malonate. scispace.com This malonate derivative is then reacted with C60 fullerene in the presence of a base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), and an iodine source, leading to the formation of the methanofullerodendrimer. scispace.commdpi.com This modular approach allows for the construction of highly ordered, liquid-crystalline materials. scispace.com

Preparation of 3-pyrrolin-2-ones

This compound is also employed in the synthesis of highly substituted 3-pyrrolin-2-ones, a class of five-membered nitrogen-containing heterocycles. sigmaaldrich.comottokemi.comchemicalbook.comguidechem.comsigmaaldrich.com The synthetic strategy involves an initial amidation reaction between this compound and a propargylamine. sigmaaldrich.comsigmaaldrich.comthieme-connect.com This step forms an N-propargylmalonamide intermediate. thieme-connect.com Subsequent treatment of this intermediate with a base, such as a carbonate base or triethylamine, induces a 5-exo-dig cyclization, yielding the desired 3-pyrrolin-2-one structure in good yields. sigmaaldrich.comsigmaaldrich.comthieme-connect.com This methodology provides an efficient route to these valuable heterocyclic scaffolds from readily available starting materials. thieme-connect.com

Development of 3,5-disubstituted 1,2,4-oxadiazole (B8745197) Derivatives as Peptidomimetic Building Blocks

This compound plays a crucial role in the synthesis of 3,5-disubstituted 1,2,4-oxadiazole derivatives, which are recognized as potential peptidomimetic building blocks. researchgate.netresearchgate.netmdpi.comresearchgate.netresearchgate.netmdpi.com Peptidomimetics are compounds that mimic the structure and function of peptides, and 1,2,4-oxadiazoles are a class of five-membered heterocyclic compounds that have shown a wide range of biological activities. The synthesis of these derivatives often involves the reaction of an N-hydroxyamidine with an acyl chloride, such as this compound. thieme.de

The general synthetic route involves the acylation of an N-hydroxyamidine with this compound. This is followed by a cyclization step, which leads to the formation of the 1,2,4-oxadiazole ring. The ethyl ester group of the original this compound can then be further modified or can be part of the final desired substituent at the 5-position of the oxadiazole ring.

Research has demonstrated the synthesis of various 1,2,4-oxadiazole derivatives with potential applications in medicinal chemistry. For instance, a series of 3,5-disubstituted-1,2,4-oxadiazoles were prepared and evaluated for their inhibitory activity against phosphodiesterase 4B2 (PDE4B2), a target for inflammatory diseases. libretexts.org Another study focused on the synthesis of new 1,2,4-oxadiazole peptidomimetics and evaluated their anti-inflammatory and antimicrobial activities. nih.gov These studies highlight the importance of this compound as a key reagent in generating libraries of these valuable heterocyclic scaffolds.

Table 1: Examples of 3,5-disubstituted 1,2,4-oxadiazole Derivatives

| Derivative | Substituent at C3 | Substituent at C5 | Potential Application |

|---|---|---|---|

| 3-(3-Cyclopentyloxy-4-methoxyphenyl)-5-(piperidin-4-yl)-1,2,4-oxadiazole | 3-Cyclopentyloxy-4-methoxyphenyl | Piperidin-4-yl | Analgesic, Anti-inflammatory libretexts.org |

Precursor for Quinolone-Benzylpiperidine Derivatives in Medicinal Chemistry

This compound serves as a reagent in the synthesis of quinolone-benzylpiperidine derivatives, which have been investigated as novel acetylcholinesterase (AChE) inhibitors and antioxidant hybrids for the potential treatment of Alzheimer's disease. nih.gov AChE inhibitors are a major class of drugs used to manage the symptoms of Alzheimer's disease by increasing the levels of the neurotransmitter acetylcholine (B1216132) in the brain.

The synthesis of these hybrid molecules involves combining a quinolinecarboxamide moiety with a benzylpiperidine group. nih.gov While the specific multi-step synthesis can be complex, this compound can be utilized to introduce the malonyl unit, which is a precursor to the quinolone ring system. For example, the reaction of an appropriate aniline derivative with this compound can form an N-acylated intermediate, which can then undergo cyclization to form the quinolone core. nuph.edu.ua

A study by Pudlo et al. described the design, synthesis, and evaluation of a series of quinolone-benzylpiperidine hybrids. nih.gov The most potent compounds from this series demonstrated effective AChE inhibition, high selectivity over butyrylcholinesterase (BuChE), and significant radical scavenging activities. This work establishes the utility of quinolone derivatives, and by extension their precursors like this compound, in the design of multi-target-directed ligands for Alzheimer's disease. nih.gov

Table 2: Biological Activity of Quinolone-Benzylpiperidine Derivatives

| Compound Type | Target | Therapeutic Area | Key Findings |

|---|

Synthesis of 4H-[3,4-c]quinolone-4,5(6H)-diones and Benzo[c]Current time information in Bangalore, IN.cosmobio.co.jpnaphthyridine-4,5(3H,6H)-diones

A notable application of this compound is in the one-pot synthesis of 4H-[3,4-c]quinolone-4,5(6H)-diones. researchgate.net This is achieved through the reaction of β-(2-aminophenyl)-α,β-ynones with this compound. researchgate.netresearchgate.net This reaction provides a direct route to these complex heterocyclic systems which are of interest in medicinal chemistry.

Furthermore, the synthesized 4H-[3,4-c]quinolone-4,5(6H)-diones can be further elaborated to produce benzo[c] researchgate.netnaphthyridine-4,5(3H,6H)-diones. researchgate.net This transformation is typically carried out in the presence of an amine, such as an aqueous solution of methylamine (B109427) in ethanol, and results in high yields of the pharmacologically interesting benzo[c] researchgate.netnaphthyridine derivatives. researchgate.net This sequential reaction highlights the synthetic utility of this compound in building complex, polycyclic scaffolds from relatively simple starting materials.

Polymer Synthesis with Malonyl Chlorides: Production of Polyesters and Poly(vinyl malonate amine)

Malonyl chlorides, including this compound, are valuable monomers in polymer chemistry for the production of polyesters and other polymers. researchgate.netmdpi.comresearchgate.net The difunctional nature of malonyl chlorides allows them to react with diols or other suitable co-monomers to form polymer chains.

The synthesis of polyesters can be achieved through the polycondensation of a diol with a malonyl chloride. For instance, research has described the synthesis of copolyesters from the reaction of diacyl chlorides, such as malonyl chloride, with renewable diols. mdpi.com In a typical procedure, the diol is reacted with the malonyl chloride, often in a melt or solution phase, to form the polyester (B1180765). mdpi.com The properties of the resulting polyester can be tuned by the choice of the diol and the specific malonyl chloride used.

This compound can also be a precursor in the synthesis of more complex polymers like poly(vinyl malonate amine). A multi-step synthesis has been reported starting with the reaction of poly(vinyl alcohol) (PVA) with malonyl chloride to produce poly(vinyl malonate). researchgate.net This is followed by a series of modifications, including reaction with alkyl halides and subsequent amination, to yield the final poly(vinyl malonate amine). researchgate.net These polymers have potential applications in various fields due to the presence of multiple functional groups.

Table 3: Polymer Synthesis using Malonyl Chlorides

| Polymer Type | Monomers | Key Reaction Steps |

|---|---|---|

| Polyesters | Diol, Malonyl Chloride | Polycondensation mdpi.com |

Unsuccessful and Challenging Reactions with this compound

Despite its utility, the application of this compound in certain reactions can be challenging or unsuccessful due to its reactivity and the nature of the substrates involved.

Friedel-Crafts Reactions with Unsaturated Cyclic Compounds

The Friedel-Crafts acylation is a fundamental reaction for forming carbon-carbon bonds with aromatic compounds. However, its success is highly dependent on the nature of the aromatic substrate. With highly reactive or sensitive unsaturated cyclic compounds, such as furan (B31954) and pyrrole (B145914), the reaction often fails or gives poor yields. stackexchange.com

Furan, for example, is prone to polymerization under the strong Lewis acid conditions typically employed in Friedel-Crafts acylations. stackexchange.com The use of milder catalysts can sometimes improve the outcome, but the reaction remains challenging. Similarly, pyrrole can undergo degradation in the presence of strong acids. While specific studies on the Friedel-Crafts acylation of these heterocycles with this compound are not extensively documented, the general limitations of the reaction with such substrates suggest that it would be a difficult transformation to achieve successfully. The high reactivity of the acyl chloride group in this compound, combined with the instability of the unsaturated cyclic compounds, makes side reactions and polymerization likely outcomes.

Table 4: Challenges in Friedel-Crafts Acylation

| Substrate | Challenge | Reason |

|---|---|---|

| Furan | Polymerization, Low Yield | High sensitivity to strong acid catalysts. stackexchange.com |

Challenges in Condensation Reactions with Specific Nitriles

Condensation reactions of this compound with nitriles can be complex and may not always lead to the desired products in high yields. The outcome of such reactions can be highly dependent on the structure of the nitrile and the reaction conditions.

For instance, the reaction of malonyl chlorides with nitriles has been reported to yield pyrimidones and pyridones, but the scope and limitations of this reaction are significant. The reaction time and yield can vary considerably depending on the substituents on both the malonyl chloride and the nitrile.

Furthermore, in reactions involving this compound, the presence of a base can significantly influence the reaction pathway. A study on the reaction of this compound with imines demonstrated that the choice of base dictates the product selectivity. rsc.orgrsc.org A weak nucleophilic base led to the formation of a β-lactam via a [2+2] cycloaddition, while a strong nucleophilic base resulted in a dihydro-oxazinone derivative through a [2+2+2] cycloaddition. rsc.orgrsc.org This base-switched annuloselectivity highlights the challenges in controlling the outcome of condensation reactions with this compound, as subtle changes in the reaction conditions can lead to completely different products. The presence of multiple reactive sites in both the this compound and certain nitrile substrates can lead to a variety of potential side reactions, making the selective synthesis of a single product a significant challenge.

Mechanistic and Computational Chemistry Studies

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations are instrumental in mapping the energetic and structural transformations that occur during a chemical reaction. They provide a molecular-level view of reaction pathways that is often inaccessible through experimental methods alone.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules and has been applied to understand the reactivity of systems related to ethyl malonyl chloride. DFT studies can determine the geometries of reactants, intermediates, transition states, and products, providing a step-by-step description of the reaction pathway.

For instance, DFT calculations have been employed to elucidate the mechanism of the Dieckmann cyclization, a key reaction for derivatives formed from this compound, such as malonamides. rsc.org In one study, the reaction energy profile for the cyclization of a malonamide (B141969) was calculated using the M06-2X/def2-TZVP level of theory, which helped to confirm the stereochemistry of the product. rsc.org The calculations showed that the stability of the transition state and the product is influenced by the spatial arrangement of bulky substituents. rsc.org

Furthermore, DFT studies have been used to explain reactivity differences between malonic acid half thioesters (MAHTs) and malonic acid half oxyesters (MAHOs), which are structurally related to this compound. These studies identified crucial differences in the delocalized molecular orbitals of the enol tautomers, which may account for their varied reactivities in processes like keto-enol tautomerization. uea.ac.uk

The analysis of transition states—the highest energy points along a reaction coordinate—is fundamental to understanding reaction kinetics. Computational methods can calculate the structure and energy of these fleeting states, which are difficult to observe experimentally.

In the context of reactions involving malonates, computational analysis has quantified the stabilization of transition states. For example, in a Michael addition, anion-π interactions were shown to stabilize the transition state by as much as 11.0 kJ/mol. unige.ch This stabilization directly enhances the reaction rate. unige.ch Such analyses provide a quantitative understanding of how non-covalent interactions can influence the energy landscape of a reaction.

Table 1: Calculated Transition-State Stabilization for Malonate Michael Additions This table illustrates the stabilizing effect of anion-π interactions on the transition state (TS) of Michael addition reactions involving malonate systems, as determined by computational analysis.

| Reactant System | Reaction Type | Transition-State Stabilization (ΔΔG‡) | Reference |

| Anion-π Malonate 5 + Enone 7 | Michael Addition | 11.0 kJ/mol | unige.ch |

| Anion-π Malonate 5 + Nitroolefin 11 | Michael Addition | 6.2 kJ/mol | unige.ch |

Molecular Modeling and Simulation of this compound Reactivity

Molecular modeling and simulations build upon quantum chemical calculations to predict the behavior of molecules in more complex environments, accounting for factors like solvent and catalyst effects. These models are crucial for predicting reaction outcomes and optimizing conditions for desired products.

A significant achievement in the study of this compound is the ability to control and predict its reaction selectivity. Mechanistic studies and computational modeling have revealed that the course of its reactions with imines can be switched between different cycloaddition pathways. researchgate.netnih.gov This phenomenon, termed "base-switched annuloselectivity," allows for the selective synthesis of either [2+2] or [2+2+2] cycloadducts. researchgate.netnih.govrsc.org

The key factor controlling the reaction pathway is the nucleophilicity of the base used. researchgate.netnih.govrsc.org

Weakly nucleophilic bases , such as 2-chloropyridine (B119429), promote a [2+2] cycloaddition. This reaction involves the in situ formation of a ketene (B1206846) from this compound, which then reacts with an imine to exclusively yield ethyl trans-β-lactam-3-carboxylates. nih.govrsc.orgrsc.org

Strongly nucleophilic bases , like N-methylimidazole, favor a formal [2+2+2] cycloaddition. This pathway involves one molecule of the imine and two molecules of the ketene generated from this compound, resulting in 2,3-dihydro-1,3-oxazin-4-one (B11721308) derivatives as the sole products. nih.govrsc.org

Computational models help explain this selectivity by analyzing the stability of transient intermediates formed with different bases. The base strength modulates the reaction pathway by stabilizing these different intermediates, thereby directing the reaction towards a specific product.

Table 2: Base-Switched Annuloselectivity in Reactions of this compound with Imines This table summarizes the selective formation of different heterocyclic products based on the nucleophilicity of the base used in the reaction.

| Base | Base Type | Cycloaddition Type | Product | Yield | Reference(s) |

| 2-Chloropyridine | Weak Nucleophile | [2+2] | Ethyl trans-β-lactam-3-carboxylates | Up to 93% | researchgate.netnih.govrsc.org |

| N-Methylimidazole | Strong Nucleophile | [2+2+2] | 2,3-Dihydro-1,3-oxazin-4-one derivatives | Up to 99% | researchgate.netnih.govrsc.org |

Investigation of Catalyst and Solvent Effects on Reaction Outcomes

Molecular modeling is also employed to investigate how catalysts and solvents influence reaction outcomes. In a five-component reaction for the synthesis of benzodiazepines involving this compound, o-benzenediamine, aromatic aldehydes, and isocyanides, MgCl₂ was used as a catalyst. mdpi.com The proposed mechanism suggests that MgCl₂ facilitates the cyclization of an initial amide intermediate to form a seven-membered ring. mdpi.com

Solvent choice is another critical parameter that can be modeled. The synthesis of this compound itself from ethyl malonic acid highlights the impact of the solvent. ijret.org

With Solvent (Methylene Chloride): The conversion rate was found to be 84.39%. ijret.org

Solvent-Free: The conversion rate improved significantly to 98.23%. ijret.org

Computational modeling can help explain these differences by analyzing reaction kinetics. In solvent-free conditions, the increased concentration of reactants enhances reaction rates. Furthermore, using computational modeling, one can predict how solvent polarity affects competing reaction pathways. For instance, aprotic solvents can be selected to favor nucleophilic acyl substitution, while protic solvents might accelerate undesirable side reactions like decarboxylation by stabilizing the relevant transition states.

Table 3: Effect of Solvent on the Synthesis of this compound This table compares the conversion efficiency of ethyl malonic acid to this compound in the presence and absence of a solvent.

| Parameter | With Solvent (Methylene Chloride) | Without Solvent | Reference(s) |

| Conversion | 84.39% | 98.23% | ijret.org |

| Reaction Time | 1–2 hours | 1 hour |

Advanced Analytical Techniques for Ethyl Malonyl Chloride and Its Reaction Products

The characterization of ethyl malonyl chloride and the analysis of its complex reaction mixtures necessitate the use of sophisticated analytical techniques. These methods are crucial for confirming the structure of the compound, assessing its purity, monitoring the progress of reactions, and identifying the resultant products. A combination of spectroscopic and chromatographic techniques provides a comprehensive analytical toolkit for researchers working with this reactive intermediate.

Environmental and Safety Considerations in Research Applications

Life Cycle Assessment of Ethyl Malonyl Chloride Synthesis and Use

A comprehensive life cycle assessment (LCA) of this compound involves evaluating its environmental footprint from the acquisition of raw materials to the final disposal of all waste streams. acs.org This "cradle-to-grave" approach is essential for identifying and mitigating the environmental burdens associated with its use in research. acs.org

Evaluation of Environmental Factors (E-factor) in Production Processes

The Environmental Factor (E-factor) is a key metric in green chemistry that quantifies the amount of waste generated relative to the desired product. libretexts.orgrsc.org It is calculated as the total mass of waste divided by the total mass of the product. libretexts.org A lower E-factor signifies a more environmentally benign process. rsc.org

In the context of this compound synthesis, the E-factor is influenced by several factors, including reaction yield, solvent usage, and the generation of byproducts. libretexts.org Traditional synthesis methods often involve the use of solvents like methylene (B1212753) chloride. ijret.org However, recent research has focused on developing solvent-free synthesis routes, which significantly improve the E-factor by reducing solvent waste and increasing reaction conversion rates. ijret.orgslideshare.net

Table 1: Comparison of Solvent vs. Solvent-Free Synthesis of this compound

| Parameter | With Solvent (Methylene Chloride) | Without Solvent |

|---|---|---|

| Conversion (Ethyl Malonic Acid) | 84.39% | 98.23% |

| Byproduct Formation | Minimal | Negligible |

| Environmental Impact | Higher due to solvent use | Lower, greener approach |

Data sourced from a study on the green synthesis of malonyl chlorides. ijret.orgslideshare.net

The ideal E-factor is 0, though this is rarely achievable in practice. libretexts.org For specialty chemicals like this compound, E-factors can be higher than for bulk chemicals, but continuous efforts are being made to minimize waste through process optimization and greener synthetic methodologies. libretexts.org

Waste Management and Byproduct Utilization in Research

The synthesis of this compound, typically through the chlorination of monoethyl malonic acid with a chlorinating agent like thionyl chloride, generates specific byproducts that require careful management. ijret.org The primary gaseous byproducts are sulfur dioxide (SO₂) and hydrogen chloride (HCl). ijret.org

Effective waste management strategies in a research setting include:

Scrubbing of Gaseous Byproducts: The gaseous HCl and SO₂ produced during chlorination must be neutralized. ijret.org This is typically achieved by passing the gas stream through a basic solution, such as a sodium hydroxide (B78521) scrubber, to convert them into non-volatile salts.

Recovery and Recycling of Excess Reagents: Excess thionyl chloride used in the synthesis can often be recovered by distillation and recycled for future reactions, reducing both waste and cost. ijret.org

Minimization of Aqueous Waste: The hydrolysis of this compound and subsequent work-up procedures can generate acidic aqueous waste. Neutralization of this waste is crucial before disposal.

Byproduct Utilization: While direct utilization of the primary byproducts (HCl and SO₂) in a typical lab setting is limited, exploring their potential capture and conversion into useful chemicals on a larger scale is an area of ongoing research in green chemistry. For instance, in some industrial ecosystems, captured CO₂ (a common byproduct in other chemical processes) is being investigated as a feedstock for producing valuable chemicals. researchgate.net

Safe Handling and Laboratory Practices for this compound

This compound is a corrosive and moisture-sensitive compound, necessitating strict adherence to safety protocols in a laboratory environment. chemicalbook.comspectrumchemical.comsigmaaldrich.com

Mitigation of Corrosivity and Moisture Sensitivity

The high reactivity of this compound is the root of its hazardous properties. fiveable.me It reacts violently with water and moisture in the air to produce hydrogen chloride (HCl) gas, which is corrosive to the respiratory tract, skin, and eyes. basf.comguidechem.com This hydrolysis can also lead to pressure buildup in sealed containers. basf.com

Key mitigation strategies include:

Inert Atmosphere Handling: All manipulations of this compound should be performed under an inert atmosphere, such as nitrogen or argon, using standard techniques for air-sensitive materials. koreascience.kr This can be achieved in a glovebox or using Schlenk line techniques.

Anhydrous Conditions: All glassware and solvents must be scrupulously dried before use to prevent hydrolysis. fiveable.me

Proper Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and incompatible materials like bases and alcohols. fishersci.comthermofisher.com The use of corrosive-resistant containers is also recommended. tcichemicals.com

Personal Protective Equipment (PPE): Appropriate PPE is mandatory when handling this compound. This includes:

Eye Protection: Chemical safety goggles and a face shield. fishersci.comtcichemicals.com

Hand Protection: Impervious gloves, with regular inspection for any signs of degradation. thermofisher.com

Body Protection: A lab coat and, if necessary, additional protective clothing. spectrumchemical.com

Spill Management: In case of a spill, the area should be evacuated, and all ignition sources removed. The spill should be absorbed with an inert, dry material like sand or earth. tcichemicals.com Water should never be used to clean up a spill of this compound. thermofisher.com

Management of Gaseous Byproducts from Chlorination Reactions

As previously mentioned, the chlorination of monoethyl malonic acid with thionyl chloride is a common method for synthesizing this compound, and this reaction produces gaseous hydrogen chloride (HCl) and sulfur dioxide (SO₂). ijret.org

Management of these gaseous byproducts in a research laboratory involves:

Fume Hood: All reactions that generate these gases must be conducted in a well-ventilated chemical fume hood to prevent inhalation exposure. thermofisher.com

Gas Scrubbing: The exhaust from the reaction vessel should be directed through a gas scrubber containing a basic solution (e.g., sodium hydroxide) to neutralize the acidic gases before they are vented into the fume hood exhaust system. ijret.org This prevents the release of corrosive gases into the atmosphere and protects the fume hood infrastructure.

Monitoring: In some settings, air quality monitoring for HCl and SO₂ may be necessary to ensure that engineering controls are functioning effectively.

Future Research Directions and Emerging Applications

Exploration of New Catalytic Systems for Enhanced Selectivity and Sustainability

A primary focus of future research is the development of novel catalytic systems to control the reactivity of ethyl malonyl chloride, enhancing selectivity and promoting sustainable practices. The inherent reactivity of the acyl chloride group often leads to multiple potential reaction pathways. Catalysis is key to directing the reaction towards a single, desired product.

A significant breakthrough has been the demonstration of base-switched annuloselectivity in reactions between this compound and imines. nih.govresearchgate.net This approach allows for the selective synthesis of either β-lactams or 1,3-oxazin-4-one derivatives by simply choosing the appropriate base catalyst.

| Catalyst | Product Type | Selectivity | Yield | Reference |

| 2-Chloropyridine (B119429) (Weak Nucleophilic Base) | trans-β-lactam-3-carboxylates | Exclusive [2+2] cycloaddition | Up to 93% | nih.govresearchgate.net |

| N-Methylimidazole (Strong Nucleophilic Base) | 2,3-dihydro-1,3-oxazin-4-one (B11721308) | Exclusive [2+2+2] cycloaddition | Up to 99% | nih.govresearchgate.net |

This table illustrates the base-switched annuloselectivity in reactions of this compound with imines, where the choice of catalyst dictates the resulting heterocyclic scaffold.

Future work will likely expand on this principle, exploring a wider range of catalysts, including organocatalysts and metal-based systems, to achieve even greater control over complex transformations. For instance, palladium-catalyzed carbonylation of diazo compounds presents a catalytic route to ketenes, which are key intermediates in many reactions of malonyl chlorides. researchgate.net Similarly, gold-catalyzed cycloadditions offer pathways to other heterocyclic systems like 4H-1,3-dioxine derivatives. researchgate.net

Furthermore, there is a strong push towards sustainable synthesis protocols. Research into solvent-free reaction conditions for the synthesis of this compound itself has shown a significant increase in conversion rates from 84.39% in solvent-based processes to 98.23% in solvent-free systems. ijret.org Applying this green chemistry approach to subsequent reactions involving this compound is a key future direction, aiming to reduce environmental impact by minimizing solvent waste. ijret.org

Integration of this compound in Flow Chemistry for Industrial Scale-Up

The industrial application of this compound is often hampered by its high reactivity, moisture sensitivity, and thermal instability, which can make large-scale batch processing challenging and hazardous. google.comfishersci.se Flow chemistry, or continuous-flow microreactor technology, presents a promising solution to these problems. almacgroup.comtue.nl

The primary advantages of flow chemistry include superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), and enhanced safety due to the small internal volume of the reactor. almacgroup.comtue.nl These features are particularly beneficial for managing the exothermicity and controlling the selectivity of reactions with highly reactive reagents like this compound.

Key Advantages of Flow Chemistry for this compound Reactions:

Enhanced Safety: Small reaction volumes minimize the risks associated with handling the unstable and reactive this compound. tue.nl

Improved Selectivity: Precise temperature control and rapid mixing can suppress the formation of byproducts. almacgroup.com

Scalability: Scaling up production is achieved by either running the system for longer periods, using a larger reactor ("sizing-up"), or running multiple reactors in parallel ("numbering-up"), which is often more straightforward than scaling up a batch reactor. almacgroup.comtaylorfrancis.com

Integration: Flow systems allow for the integration of multiple reaction and purification steps, such as liquid-liquid extraction, into a single continuous sequence. almacgroup.com

While specific large-scale flow syntheses using this compound are not yet widely published, the principles have been demonstrated for other hazardous reagents and complex multi-step syntheses, including the production of Active Pharmaceutical Ingredients (APIs). almacgroup.comtaylorfrancis.com Future research will undoubtedly focus on adapting the diverse reactions of this compound to continuous-flow platforms, paving the way for its safer and more efficient use in industrial manufacturing.

Development of Novel Heterocyclic and Biologically Active Compounds

This compound is a cornerstone reagent for the synthesis of a wide array of heterocyclic and biologically active molecules due to its ability to participate in acylation and cyclization reactions. mdpi.com Future research will continue to leverage this reactivity to build novel molecular scaffolds for applications in medicine and agriculture.

One major area of success has been in the synthesis of β-lactams and other related structures. As previously noted, catalytic systems can selectively produce β-lactam-3-carboxylates. nih.gov This is significant as the β-lactam ring is a core component of many antibiotic drugs. This compound also serves as a precursor for tetramates, which have shown potent antibacterial activity against pathogens like methicillin-resistant Staphylococcus aureus (MRSA). rsc.org In one study, N-acylation of oxazolidine (B1195125) derivatives with this compound, followed by a Dieckmann cyclisation, yielded bicyclic tetramates with high diastereoselectivity. rsc.org

The compound is also instrumental in creating peptidomimetics, which are molecules that mimic the structure of peptides and are of great interest in drug discovery. fishersci.sebloomtechz.com For example, it is used to prepare 3,5-disubstituted 1,2,4-oxadiazole (B8745197) derivatives, which serve as potential building blocks for these peptide mimics. sigmaaldrich.comsigmaaldrich.com

Other notable classes of compounds synthesized using this compound include:

Quinolinones: Used as a key component in a two-step synthesis of ethyl 2-oxo-1,2-dihydro-3-quinolinecarboxylate, a scaffold for many biologically active substances. nuph.edu.ua

Naphthyridinones: Employed in the synthesis of inhibitors for drug discovery programs. nih.gov

Pyrazole-containing Malonamides: Synthesized as potential agrochemicals. mdpi.com

Pyrrolinones: Formed via amidation with propargylamines followed by a base-catalyzed cyclization. sigmaaldrich.comsigmaaldrich.com

Moguisteine: Used in the synthesis of this non-narcotic antitussive agent. google.com

The continued exploration of this compound in reactions with diverse nucleophiles and building blocks is expected to yield a new generation of complex heterocyclic compounds with tailored biological activities.

| Compound Class | Synthetic Application | Potential Biological Activity | Reference(s) |

| β-Lactams | [2+2] cycloaddition with imines | Antibacterial | nih.govresearchgate.net |

| Tetramates | Dieckmann cyclisation of malonamides | Antibacterial (anti-MRSA) | rsc.org |

| 1,2,4-Oxadiazoles | Precursor for peptidomimetic building blocks | Drug discovery | fishersci.sebloomtechz.comsigmaaldrich.com |

| Quinolinones | Acylation and cyclization with 2-aminobenzyl alcohol | General bioactive scaffold | nuph.edu.ua |

| Naphthyridinones | Cyclization of malonylamide intermediates | Enzyme inhibition | nih.gov |

This table summarizes selected classes of biologically relevant compounds synthesized using this compound and their potential applications.

Advanced Materials Science Applications Utilizing this compound

Beyond its use in life sciences, this compound is an emerging reagent in materials science. Its ability to act as a versatile acylating agent allows for the construction of complex, functional molecules required for advanced materials. bloomtechz.com

A key published application is in the synthesis of liquid-crystalline methanofullerodendrimers. bloomtechz.comsigmaaldrich.comsigmaaldrich.com These are highly structured, large molecules that combine the properties of fullerenes (like C60) with dendrimers (tree-like polymers), and are designed to self-assemble into ordered liquid-crystalline phases. The precise acylation reactions enabled by this compound are critical for building the specific architectures needed for these materials, which have potential applications in organic electronics and photovoltaics.

Future research in this area will likely explore the use of this compound to create other novel polymers and functional materials. Its bifunctionality could be exploited to synthesize new types of polyesters or polyamides with unique properties. By reacting it with diols or diamines, new polymer chains can be formed. The pendant ethoxycarbonyl group can be retained for post-polymerization modification or hydrolyzed to create polymers with carboxylic acid functionalities, which can influence properties like solubility, adhesion, or ion-exchange capability.

Computational Chemistry-Driven Design of this compound Reactions

As the complexity of reactions involving this compound increases, computational chemistry is becoming an indispensable tool for understanding and predicting their outcomes. Theoretical calculations can provide deep insights into reaction mechanisms, transition states, and the factors that control selectivity, guiding experimental work and accelerating the discovery process.

Computational studies have already been used to probe the nature of the base-switched annuloselectivity in the reaction of this compound with imines. rsc.org Such studies can elucidate why a weak nucleophilic base favors a [2+2] cycloaddition, while a strong one promotes a [2+2+2] pathway, by calculating the energy barriers for each potential route. This predictive power allows chemists to rationally select catalysts and conditions to achieve a desired outcome, rather than relying solely on empirical screening.

Future applications of computational chemistry in this field will likely include:

Mechanism Elucidation: Mapping the complete energy profiles of complex, multi-step reactions to identify key intermediates and transition states.

Catalyst Design: In-silico screening of potential catalysts to predict their effectiveness and selectivity for specific transformations.

Predicting Reactivity: Developing kinetic models to understand how different substrates and conditions will affect reaction rates and product distributions. researchgate.net

Substrate Scope Analysis: Predicting which substrates will react successfully in a given transformation, saving significant experimental time and resources.

By integrating computational modeling with experimental synthesis, researchers can move towards a more rational, design-driven approach for harnessing the synthetic potential of this compound, leading to the more efficient development of novel molecules and materials.

Q & A

Q. What are the optimal conditions for synthesizing ethyl malonyl chloride, and how can purity be ensured during purification?

this compound is typically synthesized via selective saponification of dialkyl malonates followed by chlorination. A solvent-free approach using monoalkyl malonic acid and thionyl chloride (SOCl₂) achieves higher yields (93–98%) compared to solvent-based methods (78–84%) . Purification involves removing residual triethylamine hydrochloride by filtration through silica with low-polarity eluents (e.g., Et₂O/hexane 4:1) . Anhydrous conditions are critical to prevent hydrolysis, requiring solvents like diethyl ether dried over CaCl₂ .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Due to its high reactivity and toxicity (GHS05 hazard classification), researchers must use protective equipment (goggles, gloves, fume hoods) and avoid moisture exposure . Storage at 2–8°C minimizes degradation, and disposal should follow federal/state regulations for corrosive substances (UN 3265) . Neutralizing residual reagent with 1M NaOH before extraction into ethyl acetate is recommended .

Q. How does this compound function as an acylating agent in nucleophilic substitution reactions?

this compound reacts with nucleophiles (amines, alcohols) via its electrophilic carbonyl groups. For example, amidation with propargylamines forms intermediates that undergo 5-exo-dig cyclization to yield 3-pyrrolin-2-ones . Stirring with triethylamine (TEA) in dry dichloromethane (DCM) under N₂ ensures efficient acylation .

Advanced Research Questions

Q. How can annuloselectivity ([2+2] vs. [2+2+2] cycloaddition) be controlled in reactions between this compound and imines?

Selectivity depends on the nucleophilicity of the base. Weak bases like 2-chloropyridine favor [2+2] cycloaddition, producing trans-β-lactam-3-carboxylates (up to 93% yield). Strong bases like N-methylimidazole promote [2+2+2] reactions, forming 2,3-dihydro-1,3-oxazin-4-ones (99% yield) via ketene intermediates . Mechanistic studies suggest base strength modulates the reaction pathway by stabilizing transient intermediates .

Q. What role does this compound play in synthesizing antitubercular agents, and how are structural analogs optimized?

this compound enables the synthesis of 1-benzyl-4-hydroxy-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamides, which show antitubercular activity. The key step involves acylation of enamines (from benzylamine and 2-oxocyclohexanecarboxylate) to form intermediates for intramolecular condensation . Modifying the amine component (e.g., hetarylamines) enhances bioactivity by altering electron density and steric effects .

Q. How does this compound contribute to polyketide synthase (PKS) studies, particularly in domain coordination?

In PKSs, ethyl malonyl-CoA acts as an extender unit, where its malonyl group integrates into polyketide chains. Sector analysis of ketoreductase (KR) domains reveals associations with ethyl malonyl-acyltransferase (AT) types, suggesting evolutionary optimization for malonyl incorporation without α-carbon epimerization . This insight aids in engineering PKSs for novel natural product biosynthesis .

Q. What methodologies resolve contradictions in kinetic data for solvent-free vs. solvent-based syntheses of this compound?

Solvent-free chlorination of monoethyl malonic acid follows first-order kinetics with 98% conversion, outperforming solvent-based methods (84%). Discrepancies arise from reduced diffusion barriers and side reactions in solvent systems. Green chemistry metrics (e.g., atom economy, E-factor) validate the solvent-free approach as superior for scalability .

Methodological Considerations

- Experimental Design : Use anhydrous conditions and inert atmospheres (N₂/Ar) to prevent hydrolysis .

- Data Analysis : Monitor reaction progress via TLC or GC-MS, particularly for cycloadditions .

- Troubleshooting : Cloudy reaction mixtures indicate incomplete acylation; additional TEA or prolonged stirring may resolve this .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.